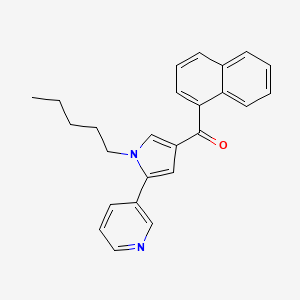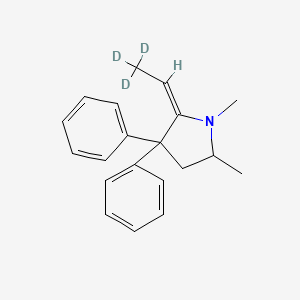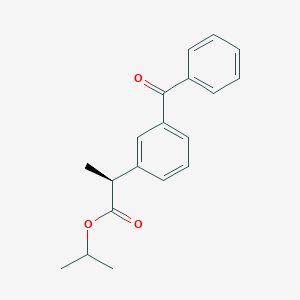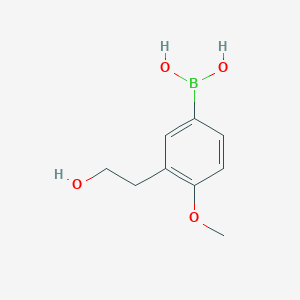
naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone is a synthetic compound known for its interaction with cannabinoid receptors. It is often used in research related to pain and inflammation due to its affinity for cannabinoid receptors .
Métodos De Preparación
The synthesis of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves several steps:
Synthetic Routes: The compound is synthesized through a multi-step process that includes the formation of the pyrrole ring, followed by the attachment of the naphthalenyl and pyridinyl groups.
Reaction Conditions: Typical reaction conditions involve the use of organic solvents such as DMF, DMSO, or ethanol, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves its interaction with cannabinoid receptors:
Comparación Con Compuestos Similares
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone can be compared with other similar compounds:
Propiedades
Número CAS |
914458-44-9 |
|---|---|
Fórmula molecular |
C25H24N2O |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl-(1-pentyl-5-pyridin-3-ylpyrrol-3-yl)methanone |
InChI |
InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3 |
Clave InChI |
MPQYTRCOFXNOTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=C(C=C1C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)

![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)






![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)

![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

